Lipophilicity and Predicted Membrane Permeability: 4-Butoxy vs. 4-Methoxy and 4-Ethoxy Analogs
The 4-butoxymethyl substituent confers significantly higher lipophilicity to the compound compared to shorter-chain alkoxy analogs, a key determinant for passive membrane permeability. The target compound (free base form) has a calculated LogP of 2.13 . In contrast, the analogous 4-(methoxymethyl)piperidine has a calculated LogP of 0.58, and 4-(ethoxymethyl)piperidine has a calculated LogP of 1.11 . This represents a >3.6-fold increase in the n-octanol/water partition coefficient compared to the methoxy analog, indicating a substantially greater propensity to partition into lipid bilayers.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.13 (free base) |
| Comparator Or Baseline | 4-(Methoxymethyl)piperidine: 0.58; 4-(Ethoxymethyl)piperidine: 1.11 |
| Quantified Difference | ΔLogP = 1.55 vs. methoxy analog; ΔLogP = 1.02 vs. ethoxy analog |
| Conditions | Computational prediction using standard algorithms (e.g., ACD/Labs, ChemAxon) for the free base forms. |
Why This Matters
Higher LogP predicts improved passive diffusion across biological membranes, a critical factor for optimizing the bioavailability of CNS-active drug candidates.
